4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde
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Overview
Description
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and a piperidinylmethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: The piperidinylmethyl group is synthesized by reacting pyridine with piperidine under suitable conditions.
Attachment to the Benzaldehyde Core: The intermediate is then attached to the benzaldehyde core through a nucleophilic substitution reaction, where the piperidinylmethyl group replaces a leaving group on the benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzoic acid.
Reduction: 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the piperidinylmethyl and pyridine groups, making it less complex.
3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde: Similar structure but without the methoxy group.
4-Methoxy-3-{[2-(pyridin-2-yl)piperidin-1-yl]methyl}benzaldehyde: Similar but with a different position of the pyridine nitrogen.
Uniqueness
4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group, piperidinylmethyl group, and pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-methoxy-3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-19-8-7-15(14-22)11-17(19)13-21-10-3-2-6-18(21)16-5-4-9-20-12-16/h4-5,7-9,11-12,14,18H,2-3,6,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLRQHFNVMTJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCCCC2C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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